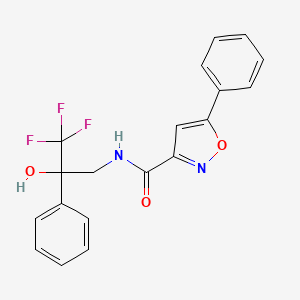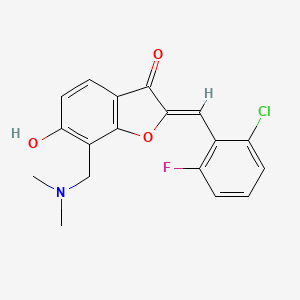
2-(2-((5-(4-メトキシフェニル)-1-メチル-1H-イミダゾール-2-イル)チオ)アセトアミド)-4-メチルチアゾール-5-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound featuring a thiazole ring, an imidazole ring, and a methoxyphenyl group
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules
Biology
Biologically, ethyl 2-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, infections, or inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might also make it useful in applications such as catalysis or as a component in specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Imidazole Ring: Starting with a precursor such as 4-methoxyphenylacetic acid, the imidazole ring can be formed through a cyclization reaction with appropriate reagents like ammonium acetate and formaldehyde under acidic conditions.
Thioether Formation: The imidazole derivative can then be reacted with a thioacetic acid derivative to introduce the thioether linkage.
Thiazole Ring Construction: The thiazole ring can be synthesized by reacting the thioether intermediate with a thioamide and an α-haloketone under basic conditions.
Esterification: Finally, esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst yields the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and methoxyphenyl groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the imidazole ring or the thiazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thioether linkage, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones from the thioether group.
Reduction: Reduced imidazole or thiazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
作用機序
The mechanism of action of ethyl 2-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of these targets. This modulation can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Ethyl 2-(2-((5-phenyl-1-methyl-1H-imidazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate: Similar structure but lacks the methoxy group on the phenyl ring.
Methyl 2-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
2-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 2-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is unique due to the presence of both the methoxyphenyl and thiazole groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
IUPAC Name |
ethyl 2-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-5-28-18(26)17-12(2)22-19(30-17)23-16(25)11-29-20-21-10-15(24(20)3)13-6-8-14(27-4)9-7-13/h6-10H,5,11H2,1-4H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNZOHRYQKHTOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
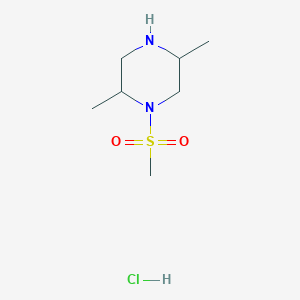
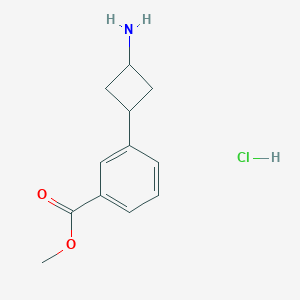
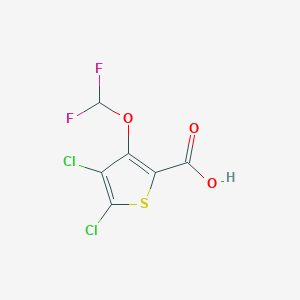


![(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-ethoxyphenyl)methanimidamide](/img/structure/B2410371.png)
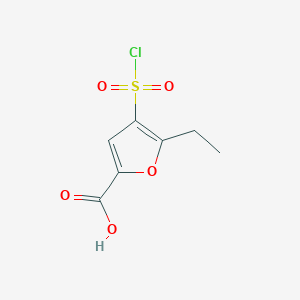
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)
![2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2410376.png)
![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2410377.png)
![(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B2410379.png)
